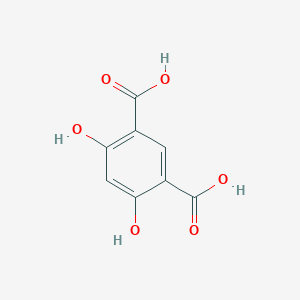

4,6-Dihydroxyisophthalic acid

描述

16,16-二甲基前列腺素A1 是一种前列腺素A1的合成类似物,其特点是在第16位添加了两个甲基。这种修饰增强了其稳定性和对代谢降解的抵抗力。前列腺素是脂类化合物,在调节炎症、血流和血栓形成等多种生理功能中起作用。

准备方法

合成路线和反应条件

16,16-二甲基前列腺素A1 的合成通常涉及以下步骤:

起始原料: 合成从前列腺素前体开始。

甲基化: 在前列腺素前体的第16位使用甲基化试剂(如甲基碘)在碱(如碳酸钾)存在下进行甲基化。

氧化和还原: 该化合物会经历氧化和还原反应,以引入必要的官能团并实现所需的立体化学。

纯化: 最终产物使用色谱技术进行纯化,以确保高纯度和产率。

工业生产方法

16,16-二甲基前列腺素A1 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

批量合成: 使用大量的起始原料和试剂。

自动化设备: 采用自动化反应器和纯化系统,以提高效率和一致性。

质量控制: 实施严格的质量控制措施,以确保最终产品符合行业标准。

化学反应分析

反应类型

16,16-二甲基前列腺素A1 会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成不同的衍生物。

还原: 还原反应可以改变官能团,从而改变化合物的性质。

取代: 取代反应可以在特定位置引入新的官能团。

常用试剂和条件

氧化剂: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原剂: 使用还原剂,例如氢化铝锂和硼氢化钠。

溶剂: 反应通常在二氯甲烷、乙醇或乙腈等溶剂中进行。

形成的主要产物

科学研究应用

Synthesis of Pigments

One of the primary applications of 4,6-dihydroxyisophthalic acid is in the synthesis of pigments. According to a patent, it can be utilized to create pigmentary products through conventional conditioning processes such as grinding or milling. The pigments produced are applicable in:

- Lacquers

- Enamels

- Paints

- Printing Inks

The process involves converting this compound into an acid chloride, which is then reacted with other compounds to yield pigments with desirable color properties .

Intermediate in Chemical Synthesis

This compound serves as an intermediate in synthesizing various chemicals, including:

- Dyes : It can be used as a precursor for developing synthetic dyes, enhancing colorfastness and stability.

- Resins : The compound is employed in producing thermosetting resins that exhibit high thermal stability and mechanical strength.

- Flame Retardants : Its chemical structure allows for modifications that enhance flame-retardant properties in polymers .

Applications in Material Science

In material science, this compound is explored for its potential in developing advanced materials:

- Polymer Composites : It can be incorporated into polymer matrices to improve thermal and mechanical properties.

- Coatings : The compound can be formulated into coatings that provide enhanced durability and resistance to environmental factors.

Case Study 1: Pigment Production

A study demonstrated the effectiveness of using this compound in producing a specific pigment used in automotive paints. The resulting pigment exhibited excellent color retention and resistance to fading under UV exposure. The synthesis involved a series of reactions leading to the formation of a stable pigment with high opacity .

Case Study 2: Flame Retardant Development

Research has shown that incorporating this compound into polymer formulations significantly improved their flame retardancy. The modified polymers passed stringent fire safety tests, making them suitable for use in construction materials where fire resistance is critical .

作用机制

16,16-二甲基前列腺素A1 通过与靶细胞表面上的特定前列腺素受体相互作用而发挥作用。这种相互作用会触发细胞内信号通路级联反应,从而导致各种生理反应。该化合物的作用机制包括:

与受体的结合: 它与前列腺素受体(如 EP 和 FP 受体)结合。

信号通路的激活: 结合会激活信号通路,包括环状 AMP (cAMP) 通路和磷脂酰肌醇 (PI) 通路。

生理作用: 这些通路调节炎症、细胞增殖和凋亡等过程。

相似化合物的比较

16,16-二甲基前列腺素A1 由于其增强的稳定性和对代谢降解的抵抗力而独一无二。类似的化合物包括:

前列腺素A1: 母体化合物,稳定性较差,更容易发生代谢分解。

16,16-二甲基前列腺素E1: 另一种具有类似修饰的类似物,用于不同的治疗应用。

16,16-二甲基前列腺素F2α: 一种具有不同生理作用的相关化合物。

这些比较突出了 16,16-二甲基前列腺素A1 的独特性质,使其成为科学研究和潜在治疗应用中宝贵的工具。

生物活性

4,6-Dihydroxyisophthalic acid (DHIPA) is an organic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and detailed research findings.

- Molecular Formula : C₈H₆O₆

- Molar Mass : 198.13 g/mol

- Melting Point : 308-310 °C

- pKa : 2.56 (predicted)

This compound features two hydroxyl groups that confer acidic properties and enable participation in esterification and acylation reactions, making it a versatile building block in organic synthesis .

Synthesis

The synthesis of DHIPA can be achieved through various methods, including:

- Direct Hydroxylation : Hydroxylation of isophthalic acid derivatives.

- Reflux Method : Dissolving 10 g of DHIPA in methanol with concentrated sulfuric acid to yield derivatives like 4,6-dihydroxyisophthalohydrazide .

Antimicrobial Properties

Research indicates that DHIPA exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 12.5 |

| Escherichia coli | 25 |

| Staphylococcus aureus | 50 |

These results suggest that DHIPA can serve as a potential antimicrobial agent in medical applications .

Corrosion Inhibition

In addition to its antimicrobial properties, DHIPA has been studied for its role as a corrosion inhibitor for carbon steel in acidic environments. The compound demonstrated significant inhibition efficiency, with a maximum effectiveness of 86.2% at a concentration of 300 ppm . The inhibition mechanism was attributed to the adsorption of DHIPA onto the metal surface, forming a protective layer against corrosive agents .

Case Studies

- Antimicrobial Efficacy : In vitro experiments showed that DHIPA reduced bacterial counts from cells/mL to zero at optimal concentrations, indicating its potential as an antibacterial agent in environmental and medical settings .

- Corrosion Studies : Electrochemical tests using Tafel plots revealed that increasing the concentration of DHIPA significantly decreased the charge transfer resistance (Rct) from 48.6 to 351.3 ohm cm², highlighting its effectiveness as a corrosion inhibitor .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of DHIPA with target proteins involved in microbial metabolism. These studies confirmed the compound's ability to interact favorably with bacterial enzymes, further supporting its role as an antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6-Dihydroxyisophthalic acid, and how can its purity be verified?

- Methodology : The compound can be synthesized via slow evaporation of aqueous solutions under inert atmospheres. For example, single crystals suitable for X-ray analysis are obtained by dissolving the compound in water and allowing slow evaporation over 15 days at room temperature . Purity verification involves techniques like nuclear magnetic resonance (NMR) to confirm proton environments and high-performance liquid chromatography (HPLC) to assess chemical homogeneity. X-ray diffraction (XRD) is critical for confirming crystalline structure and hydrogen bonding patterns .

Q. Which spectroscopic techniques are most effective for characterizing the hydrogen bonding network in this compound?

- Methodology : Solid-state characterization relies on XRD to map O–H⋯O hydrogen bonds forming 2D frameworks . Solution-state studies use NMR to observe chemical shifts influenced by intramolecular hydrogen bonding (IM-SHY effects). For instance, the phenolic O–H protons resonate at 9.8 ppm in CEST MRI studies, reflecting exchange rates (kex) of ~460 s⁻¹ . Differential scanning calorimetry (DSC) can further validate thermal stability linked to hydrogen bond integrity .

Advanced Research Questions

Q. How can researchers optimize this compound as a diaCEST MRI contrast agent, considering exchange rates and magnetic field strengths?

- Methodology : Sensitivity in diaCEST MRI depends on balancing chemical shift (Δω) and exchange rate (kex). For this compound, IM-SHY protons resonate at 9.8 ppm with kex = 460 s⁻¹, making it suitable for low-field strengths (2 μT). Optimization involves adjusting saturation fields (e.g., 3.6 μT yields 13% contrast at 10 mM) and testing detection limits (e.g., linear contrast-concentration relationships down to 0.5 mM) . Parallel studies with analogs like 2,5-dihydroxyterephthalic acid (kex = 980 s⁻¹) provide comparative frameworks for tuning exchange dynamics .

Q. What strategies are employed to resolve discrepancies in hydrogen bonding patterns observed in X-ray crystallography versus solution-state NMR for this compound?

- Methodology : Solid-state XRD reveals rigid hydrogen-bonded networks (e.g., 2D frameworks with O–H⋯O distances <2.8 Å) , while solution NMR detects dynamic proton exchange. To reconcile discrepancies, variable-temperature NMR can probe exchange kinetics, and molecular dynamics simulations model solvent effects. For example, CEST MRI studies show that exchange rates in solution depend on pH and temperature, unlike static crystallographic data .

Q. In synthesizing MOF-74 homologues with this compound, what mechanochemical approaches ensure stoichiometric control of metal nodes?

- Methodology : Mechanochemical synthesis via ball milling enables precise stoichiometric incorporation of metals like Ni or Mn into MOF frameworks. For MOF-74 analogs, room-temperature milling of 1:1 M-dhia (M = Ni, Mn) intermediates ensures homogeneous metal distribution. Structural validation uses powder XRD to confirm hexagonal channel geometries and electron paramagnetic resonance (EPR) to study spin interactions at metal centers .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the acid dissociation constants (pKa) of this compound?

- Methodology : Use potentiometric titration under controlled ionic strength to measure pKa values. Discrepancies may arise from solvent polarity (e.g., water vs. DMSO) or temperature. Computational methods like density functional theory (DFT) can predict protonation states and validate experimental results . Cross-reference with structurally similar compounds (e.g., 2,5-dihydroxyterephthalic acid) to identify trends in substituent effects on acidity .

Q. What experimental controls are critical when studying the compound’s role in metal-organic framework (MOF) crystallization?

- Methodology : Control reaction humidity to prevent unintended hydration phases. Monitor milling time and energy input in mechanochemical syntheses to avoid amorphous byproducts. Use synchrotron XRD for real-time monitoring of crystal growth and phase transitions .

Q. Tables for Key Properties

属性

IUPAC Name |

4,6-dihydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGVIIXFGJCRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467841 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-74-4 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。